Technical Documentation Center

2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis, Properties, and Therapeutic Potential of N-(5-bromo-2-fluorophenyl)-N-methylglycinamide Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract The phenylglycinamide scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of multiple biologically a...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylglycinamide scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of multiple biologically active agents. This guide focuses on a specific, highly functionalized subset: N-(5-bromo-2-fluorophenyl)-N-methylglycinamide derivatives. The strategic incorporation of a bromine atom at the 5-position serves as a versatile chemical handle for extensive structure-activity relationship (SAR) studies via cross-coupling reactions. Concurrently, the 2-fluoro substituent is intended to enhance metabolic stability and modulate electronic properties for improved target engagement. This document provides a comprehensive technical overview of the rationale behind investigating this scaffold, detailed synthetic strategies, a survey of potential biological activities based on analogous structures, and robust experimental protocols to enable further research and development.

The N-(5-bromo-2-fluorophenyl)-N-methylglycinamide Scaffold: A Rationale for Investigation

The design of novel therapeutic agents often relies on the strategic combination of a validated core structure with functional groups that fine-tune its pharmacological profile. The N-(5-bromo-2-fluorophenyl)-N-methylglycinamide scaffold is a prime example of this design philosophy, where each component contributes distinct and advantageous properties.

  • The Phenylglycinamide Core: This structural motif is central to a variety of compounds demonstrating potent central nervous system activity, particularly as anticonvulsant and antinociceptive agents.[1][2] Its inherent conformational flexibility and capacity for hydrogen bonding allow it to interact effectively with a range of biological targets.

  • The 5-Bromo Substituent: Far from being a simple halogenation, the bromine atom is a critical tool for synthetic diversification. It is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4][5] This allows for the systematic introduction of a wide array of aryl, heteroaryl, and amino groups, enabling a thorough exploration of the chemical space around this position to optimize potency, selectivity, and pharmacokinetic properties.

  • The 2-Fluoro Substituent: The introduction of a fluorine atom ortho to the point of attachment is a well-established strategy in medicinal chemistry. Fluorine's high electronegativity can alter the pKa of the amide nitrogen and influence binding interactions with target proteins.[4] Furthermore, the strength of the C-F bond often enhances metabolic stability by blocking potential sites of oxidative metabolism, thereby improving the drug-like properties of the molecule.[6]

  • The N-Methyl Group: The methylation of the glycinamide nitrogen prevents the formation of a hydrogen bond donor at this position, which can be critical for target selectivity. It also impacts the molecule's conformation and can improve its solubility and cell permeability.

This combination of features makes the scaffold a highly promising starting point for the development of novel inhibitors targeting a range of disease areas, from oncology to neurology.

Synthetic Strategies and Methodologies

The synthesis of N-(5-bromo-2-fluorophenyl)-N-methylglycinamide derivatives can be achieved through a logical, multi-step sequence that allows for late-stage diversification. The general approach involves the formation of the core amide structure followed by modification at the bromine position.

General Synthetic Workflow

The overall synthetic pathway is outlined below. The key steps involve an initial amide coupling reaction to form the core glycinamide structure, followed by a diversification step using the bromine atom as a reactive handle.

G A Starting Material 5-Bromo-2-fluoroaniline B Step 1: N-Alkylation (e.g., with Methyl 2-bromoacetate) A->B C Intermediate A Methyl N-(5-bromo-2-fluorophenyl)-N-methylglycinate B->C D Step 2: Saponification (e.g., LiOH) C->D E Intermediate B N-(5-bromo-2-fluorophenyl)-N-methylglycine D->E F Step 3: Amide Coupling (Amine R2-NH2, Coupling Agent like CDI or HATU) E->F G Core Scaffold N-(5-bromo-2-fluorophenyl)-N-methylglycinamide Derivative F->G H Step 4: Diversification (Suzuki or Buchwald-Hartwig Coupling) G->H I Final Library of Derivatives (C5-Aryl/Heteroaryl/Amino Analogs) H->I G cluster_0 RTK Receptor Tyrosine Kinase (e.g., FGFR) P PLCg PLCγ RTK:f1->PLCg P ERK ERK PLCg->ERK Activates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor Derivative Inhibitor->RTK:f0 Blocks ATP Binding

Sources

Exploratory

An In-depth Technical Guide to C₉H₁₀BrFN₂O: Molecular Weight, Formula, and Isomeric Landscape for Drug Discovery Professionals

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C₉H₁₀BrFN₂O, tailored for researchers, scientists, and professionals engaged in drug discovery and development. T...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C₉H₁₀BrFN₂O, tailored for researchers, scientists, and professionals engaged in drug discovery and development. This document delves into the fundamental physicochemical properties, potential isomeric structures, and a detailed exploration of synthetic and analytical methodologies. By synthesizing established chemical principles with practical insights, this guide aims to serve as a valuable resource for the characterization and potential application of this and structurally related molecules.

Core Molecular Attributes: Formula and Molecular Weight

The empirical formula C₉H₁₀BrFN₂O represents a molecule containing nine carbon atoms, ten hydrogen atoms, one bromine atom, one fluorine atom, two nitrogen atoms, and one oxygen atom. A precise understanding of its molecular weight is fundamental for all analytical and synthetic endeavors.

The molecular weight is calculated by summing the atomic weights of each constituent element, considering the most common isotopes.

ElementSymbolQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC912.011108.099
HydrogenH101.00810.080
BromineBr179.90479.904
FluorineF118.99818.998
NitrogenN214.00728.014
OxygenO115.99915.999
Total 261.094

Table 1: Calculation of the molecular weight of C₉H₁₀BrFN₂O.

The calculated molecular weight is 261.09 g/mol [1][2]. For high-resolution mass spectrometry, the exact mass, which is based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O), is 259.99605 Da [1][2].

Isomeric Landscape and Structural Diversity

The molecular formula C₉H₁₀BrFN₂O allows for a significant number of constitutional isomers and stereoisomers. The presence of a halogenated pyridine ring and other functional groups offers a rich scaffold for structural variation, which is a key aspect in drug discovery for exploring chemical space and structure-activity relationships (SAR). Two prominent isomers identified in public chemical databases are 1-(5-Bromo-3-fluoro-2-pyridinyl)pyrrolidin-3-ol and (3R)-3-(5-bromo-3-fluoro-2-pyridinyl)butanamide[1][2].

isomers cluster_isomer1 Key Features of Isomer 1 cluster_isomer2 Key Features of Isomer 2 C9H10BrFN2O C₉H₁₀BrFN₂O isomer1 1-(5-Bromo-3-fluoro-2-pyridinyl)pyrrolidin-3-ol (Pyrrolidinol Scaffold) C9H10BrFN2O->isomer1 Isomer 1 isomer2 (3R)-3-(5-bromo-3-fluoro-2-pyridinyl)butanamide (Butanamide Scaffold) C9H10BrFN2O->isomer2 Isomer 2 Pyrrolidine Ring Pyrrolidine Ring isomer1->Pyrrolidine Ring Secondary Alcohol Secondary Alcohol isomer1->Secondary Alcohol Halogenated Pyridine Halogenated Pyridine isomer1->Halogenated Pyridine isomer2->Halogenated Pyridine Chiral Center Chiral Center isomer2->Chiral Center Primary Amide Primary Amide isomer2->Primary Amide

Caption: Isomeric diversity of C₉H₁₀BrFN₂O.

The pyrrolidine and butanamide scaffolds are prevalent in medicinal chemistry, often imparting favorable pharmacokinetic properties and serving as platforms for diverse biological activities.[3][4][5]

Synthetic Strategies: A Proposed Approach

synthesis_workflow cluster_synthesis Proposed Synthesis of 1-(5-Bromo-3-fluoro-2-pyridinyl)pyrrolidin-3-ol start Starting Materials: - 2,5-Dibromo-3-fluoropyridine - 3-Hydroxypyrrolidine step1 Nucleophilic Aromatic Substitution (SNAr) start->step1 product Target Molecule: 1-(5-Bromo-3-fluoro-2-pyridinyl)pyrrolidin-3-ol step1->product purification Purification: Flash Column Chromatography product->purification

Caption: Proposed synthetic workflow.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is based on well-established principles of SNAr reactions on electron-deficient pyridine rings.[6][7]

  • Reaction Setup: To a solution of 2,5-dibromo-3-fluoropyridine (1.0 eq) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add 3-hydroxypyrrolidine (1.1 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The fluorine atom activates the C2 position for nucleophilic attack, and the bromine at C5 is less reactive under these conditions.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous phase with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.

Analytical Characterization: A Multi-technique Approach

A comprehensive analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques is essential.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pyridine derivatives.[8][9][10] Due to the basic nature of the pyridine nitrogen, peak tailing can be a common issue.[8]

Step-by-Step HPLC Protocol:

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective. The formic acid helps to protonate the pyridine nitrogen, leading to improved peak shape.

  • Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., 254 nm) is standard.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.

hplc_workflow cluster_hplc HPLC Analysis Workflow sample Dissolve Sample in Mobile Phase injection Inject onto C18 Column sample->injection separation Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) injection->separation detection UV Detection (e.g., 254 nm) separation->detection analysis Purity Assessment & Quantification detection->analysis

Caption: HPLC workflow for purity analysis.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and providing structural information through fragmentation patterns.[11][12][13]

Expected Fragmentation:

  • Molecular Ion Peak (M+): The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).[14][15] The molecular ion would be observed at m/z 260 and 262.

  • Key Fragments: Fragmentation is likely to occur at the bonds adjacent to the pyrrolidine nitrogen and the pyridine ring. The loss of the hydroxyl group or cleavage of the pyrrolidine ring are also plausible fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structure elucidation.[16][17][18]

Predicted ¹H and ¹³C NMR Spectral Features:

  • ¹H NMR:

    • Aromatic Region (δ 7.0-8.5 ppm): Signals corresponding to the two protons on the pyridine ring will be observed. The coupling patterns will be influenced by both the fluorine and bromine substituents.

    • Pyrrolidine Ring Protons (δ 1.5-4.5 ppm): A series of multiplets corresponding to the protons on the pyrrolidine ring. The proton attached to the carbon bearing the hydroxyl group is expected to be in the δ 4.0-4.5 ppm range.

    • Hydroxyl Proton (variable): A broad singlet that is exchangeable with D₂O.

  • ¹³C NMR:

    • Aromatic Carbons (δ 110-160 ppm): Signals for the five carbons of the pyridine ring. The carbons directly attached to fluorine and bromine will exhibit characteristic chemical shifts and C-F coupling.

    • Pyrrolidine Carbons (δ 20-70 ppm): Signals corresponding to the carbons of the pyrrolidine ring.

Potential Applications in Drug Discovery

While the specific biological activity of C₉H₁₀BrFN₂O is not documented, its structural motifs are present in numerous biologically active compounds, suggesting potential avenues for investigation.

  • Pyrrolidine Scaffold: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in a wide range of FDA-approved drugs.[19] Substituted pyrrolidines have shown activity as histamine H3 receptor antagonists, DPP-IV inhibitors, and have been explored for their potential in treating neurological disorders and cancer.[3][20][21]

  • Butanamide Scaffold: The butanamide moiety is also a common feature in pharmacologically active molecules, with derivatives exhibiting anti-inflammatory, antimicrobial, and anticonvulsant activities.[22]

  • Halogenated Pyridines: The incorporation of fluorine and bromine can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including its metabolic stability and receptor binding affinity.[6]

Safety and Handling

Halogenated pyridine derivatives should be handled with care in a well-ventilated fume hood.[23][24][25][26] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.[23][24][25][26]

Conclusion

The chemical formula C₉H₁₀BrFN₂O represents a class of compounds with significant potential for drug discovery, owing to the presence of pharmacologically relevant scaffolds such as the pyrrolidine and butanamide moieties, along with the modulating effects of halogenation on a pyridine ring. This technical guide provides a foundational understanding of its molecular properties, a framework for its synthesis and characterization, and insights into its potential therapeutic applications. The provided protocols and workflows, grounded in established chemical principles, offer a starting point for researchers to explore this and related chemical entities.

References

  • PubChem. 1-(5-Bromo-3-fluoro-2-pyridinyl)pyrrolidin-3-ol. National Center for Biotechnology Information. [Link]

  • PubChem. (3R)-3-(5-bromo-3-fluoro-2-pyridinyl)butanamide. National Center for Biotechnology Information. [Link]

  • Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

  • Defense Technical Information Center. (1983). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

  • Marrone, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Stocking, E. M., et al. (2010). Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Rathore, S., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. [Link]

  • Adejayan, O. C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

  • ChemSupply Australia. Safety Data Sheet PYRIDINE. [Link]

  • PubMed. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet: Pyridine. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: pyridine. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ChemRxiv. (2020). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • De Gruyter. (2011). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • PubMed. (2007). Complete assignments of (1)H and (13)C NMR spectral data of nine surfactin isomers. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

  • ResearchGate. (1990). New Synthesis of 3-Fluoropyridine Derivatives. [Link]

  • National Center for Biotechnology Information. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2010). Synthesis , characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. [Link]

  • National Center for Biotechnology Information. (2025). Pyrrolidine synthesis via ring contraction of pyridines. [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]

  • MDPI. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. [Link]

  • YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. [Link]

  • MDPI. (2022). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. [Link]

  • National Center for Biotechnology Information. (2011). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. [Link]

Sources

Foundational

Strategic Utilization of 5-Bromo-2-fluorophenyl amine in Medicinal Chemistry

A Technical Guide for Drug Discovery & Development Executive Summary 5-Bromo-2-fluorophenyl amine (CAS 2924-09-6) represents a high-value pharmacophore scaffold in modern drug discovery.[1][2][3] Its utility stems from i...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Development

Executive Summary

5-Bromo-2-fluorophenyl amine (CAS 2924-09-6) represents a high-value pharmacophore scaffold in modern drug discovery.[1][2][3] Its utility stems from its orthogonal reactivity : the nucleophilic amine (-NH₂) allows for amide/urea formation, while the electrophilic bromide (-Br) serves as a handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira). Furthermore, the ortho-fluorine atom plays a critical role in modulating physicochemical properties, including metabolic stability, pKa reduction, and conformational locking via intramolecular hydrogen bonding. This guide details the chemo-structural rationale, synthetic protocols, and application of this moiety in kinase inhibitor design.

Part 1: Chemo-Structural Rationale

The strategic selection of 5-bromo-2-fluoroaniline over non-fluorinated or differently substituted anilines is driven by specific electronic and steric requirements in the binding pocket of target proteins (e.g., Kinases, GPCRs).

Physicochemical Property Modulation

The introduction of fluorine at the C2 position and bromine at C5 significantly alters the electronic landscape of the aniline core.

Table 1: Comparative Physicochemical Properties

PropertyAniline2-Fluoroaniline5-Bromo-2-fluoroaniline Impact on Drug Design
pKa (Conjugate Acid) 4.63.20~2.13 Drastically reduced basicity prevents protonation at physiological pH, improving membrane permeability.
LogP (Lipophilicity) 0.901.15~2.45 Increased lipophilicity enhances hydrophobic pocket occupancy.[3]
Electronic Effect NeutralInductive Withdrawal (-I)Dual Withdrawal (-I) Electron-deficient ring reduces metabolic oxidation potential (blocks P450 attack).[3]
H-Bond Capability DonorDonor/AcceptorDonor/Acceptor 2-F acts as a weak H-bond acceptor; induces intramolecular H-bond with amide NH.[3]
The "Conformational Lock" Effect

In amide or urea derivatives (common in kinase inhibitors), the fluorine atom at the ortho position creates an intramolecular hydrogen bond with the amide nitrogen proton (N-H···F-C).

  • Mechanism: This interaction planarizes the molecule, reducing the entropic penalty upon binding to the target protein.

  • Biological Outcome: Increases potency by pre-organizing the inhibitor into the bioactive conformation.[3]

Part 2: Synthetic Architecture & Divergent Workflows[3]

The core value of 5-bromo-2-fluoroaniline lies in its ability to serve as a linchpin for Divergent Synthesis . Chemists can selectively functionalize the amine or the bromide in a sequential manner.[3]

Pathway Visualization

The following diagram illustrates the orthogonal functionalization pathways available for this scaffold.

SyntheticPathways Core 5-Bromo-2-fluoroaniline (Scaffold) Amide Amide/Urea Derivative (Retains Br handle) Core->Amide Acylation / Isocyanate (Nucleophilic Attack) Biaryl Biaryl Aniline (Retains NH2 handle) Core->Biaryl Suzuki Coupling (Chemoselective) Target1 Final Drug Candidate A (Suzuki Coupling Last) Amide->Target1 Suzuki-Miyaura (Pd-Catalyzed) Target2 Final Drug Candidate B (Amide Coupling Last) Biaryl->Target2 Amide Coupling

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the amine and bromide functionalities.

Part 3: Validated Experimental Protocols

Preparation of the Core Scaffold

While commercially available, the synthesis of 5-bromo-2-fluoroaniline is often required for isotopic labeling or large-scale preparation.

  • Reaction: Selective reduction of 4-bromo-1-fluoro-2-nitrobenzene.

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.[3][4]

Protocol:

  • Dissolve 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq) in EtOH:H₂O (3:1).

  • Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq).

  • Heat to reflux (70–80°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[3]

  • Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.[3] Extract with EtOAc, wash with brine, dry over MgSO₄.[3]

  • Yield: Typically 85–95%.[3] The product is a light yellow solid.[3][5]

Key Functionalization: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the 5-Br position with an aryl boronic acid, a critical step in building bi-aryl kinase inhibitors.

Rationale for Reagents:

  • Pd(dppf)Cl₂: Preferred over Pd(PPh₃)₄ for aryl bromides due to higher stability and resistance to oxidation.[3]

  • K₂CO₃: A mild base is selected to prevent dehydrohalogenation or defluorination side reactions.[3]

  • Dioxane/H₂O: The biphasic system ensures solubility of both the organic halide and the inorganic base.

Step-by-Step Protocol:

  • Setup: In a Schlenk tube or microwave vial, charge 5-bromo-2-fluoroaniline (1.0 eq), Aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent: Add 1,4-Dioxane and Water (4:1 ratio). Degas the solvent stream with Nitrogen or Argon for 10 minutes (Critical to prevent homocoupling).[3]

  • Catalyst: Add Pd(dppf)Cl₂[3][6]·DCM complex (0.05 eq).[3]

  • Reaction: Seal and heat at 90°C for 12–16 hours (or 110°C for 30 min in microwave).

  • Monitoring: Check for disappearance of the bromide starting material (Rf ~0.4 in Hex/EtOAc 4:1).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry organic layer over Na₂SO₄.[3]

  • Purification: Flash column chromatography (Gradient: 0–30% EtOAc in Hexanes).

Part 4: Case Study in Drug Discovery – Kinase Inhibition

The 5-bromo-2-fluoroaniline motif is a bioisostere frequently used to mimic the "Head" or "Spacer" regions of Type II Kinase Inhibitors (e.g., B-Raf or p38 MAP kinase inhibitors).

Mechanism of Action: The Type II Binding Mode

In this context, the aniline nitrogen is often converted into a diaryl urea . The 2-fluorine atom is essential for metabolic stability against P450 enzymes, which would otherwise hydroxylate the electron-rich aniline ring.

Metabolic Stability Logic:

  • Problem: Anilines are "metabolic soft spots," prone to N-oxidation or ring hydroxylation.

  • Solution: The 2-Fluoro substituent deactivates the ring electronically (inductive effect) and sterically blocks the ortho position, significantly extending the half-life (

    
    ) of the compound in liver microsomes.
    
Pathway Visualization: Kinase Inhibitor Assembly[3]

KinaseAssembly Start 5-Bromo-2-fluoroaniline Step1 Step 1: Urea Formation (Reaction with Isocyanate) Start->Step1 R-NCO / THF Intermediate Brominated Urea Intermediate (Stable Scaffold) Step1->Intermediate Step2 Step 2: Suzuki Coupling (Introduction of Tail Group) Intermediate->Step2 Ar-B(OH)2 / Pd cat. Final Type II Kinase Inhibitor (Bi-aryl Urea) Step2->Final

Figure 2: Assembly of a Type II Kinase Inhibitor using the 5-bromo-2-fluoroaniline scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9584, 2-Fluoroaniline. Retrieved from [Link][3]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3] Chemical Reviews, 95(7), 2457-2483.[3] (Foundational protocol for Suzuki coupling utilized in Part 3).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[3] (Source for metabolic stability and conformational locking mechanisms).[3][7]

Sources

Exploratory

Topic: Structure-Activity Relationship (SAR) of Fluorinated N-Methyl Acetamides

An In-depth Technical Guide Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, few elements have had as profound an impact as fluorine. Its strat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, few elements have had as profound an impact as fluorine. Its strategic incorporation into drug candidates has become a cornerstone of lead optimization, transforming molecules with moderate potential into potent, selective, and metabolically robust therapeutics.[1][2] The unique physicochemical properties of fluorine—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the C-F bond—allow it to exert powerful effects on a molecule's biological profile.[3] These effects are not monolithic; they are a nuanced interplay of electronic modulation, conformational control, and metabolic shielding.[4][5]

This guide focuses on the intersection of this powerful atomic tool with a simple, yet versatile scaffold: the N-methyl acetamide. This motif is a common feature in a wide array of biologically active compounds.[6][7] By systematically introducing fluorine into the N-methyl acetamide core, we can generate a rich dataset to explore and understand the fundamental principles of bio-molecular interactions. As a senior application scientist, my objective is not merely to present data, but to illuminate the causality behind the observations—to move from what works to why it works. This document is structured to guide researchers through the rationale, execution, and interpretation of SAR studies for this important class of compounds.

Section 1: The Foundational Pillars of Fluorine's Influence

Before dissecting the specific SAR of fluorinated N-methyl acetamides, it is crucial to understand the fundamental mechanisms by which fluorine modulates molecular properties. These effects are highly context-dependent but can be broadly categorized into three areas.

  • Electronic and Physicochemical Modulation : Fluorine's intense electron-withdrawing inductive effect can drastically alter the pKa of nearby functional groups.[4] For an N-methyl acetamide derivative, fluorination on the acetyl or N-methyl group can decrease the basicity of the amide nitrogen, influencing its hydrogen bonding capabilities and overall solubility. Furthermore, fluorine substitution can increase lipophilicity (LogP), which can enhance membrane permeability and oral bioavailability, though excessive lipophilicity can also be detrimental.[1][8]

  • Metabolic Stability : A common strategy in drug design is to replace a metabolically labile C-H bond with a much stronger C-F bond.[9] This "metabolic blocking" can significantly hinder oxidative metabolism by cytochrome P450 enzymes, prolonging the half-life of a drug.[4][10] The rationale is not simply bond strength, but also how fluorination alters the molecule's affinity for the metabolizing enzyme's active site.[9]

  • Conformational Control and Binding Affinity : Fluorine substitution can impose specific conformational preferences on a molecule through stereoelectronic effects, such as the gauche effect, where polar C-F bonds influence dihedral angles relative to other polar groups.[4][11] This can pre-organize a ligand into its bioactive conformation, reducing the entropic penalty of binding to its target protein and thereby increasing affinity.[1] The polarized C-F bond can also participate in favorable dipole-dipole or orthogonal multipolar interactions within a protein's binding pocket, further enhancing potency.[4][12]

Fluorine_Effects parent Fluorination Strategy on N-Methyl Acetamide Scaffold p1 Electronic & Physicochemical Modulation parent->p1 p2 Metabolic Stabilization parent->p2 p3 Conformational Control & Binding Affinity parent->p3 s1_1 pKa Alteration p1->s1_1 s1_2 LogP Modification p1->s1_2 s1_3 Solubility Tuning p1->s1_3 s2_1 Metabolic Blocking (C-F vs C-H) p2->s2_1 s2_2 Altered Enzyme Affinity (CYP450) p2->s2_2 s2_3 Increased Half-Life p2->s2_3 s3_1 Gauche Effect Imposition p3->s3_1 s3_2 Pre-organization for Binding p3->s3_2 s3_3 Novel Protein Interactions (Dipole, H-Bond) p3->s3_3

Core principles of fluorine's impact on drug-like molecules.

Section 2: The SAR Playbook: Synthesis and Analysis

A robust SAR study is built on a systematic and logical workflow. It begins with the synthesis of a focused library of analogs and proceeds through rigorous analytical and biological evaluation.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Characterization & Screening cluster_2 Data Analysis & Iteration n1 Hypothesis Generation (e.g., Target Positional Isomers) n2 Synthetic Route Design n1->n2 n3 Analog Synthesis & Purification n2->n3 n4 Structural Confirmation (¹H, ¹³C, ¹⁹F NMR, MS) n3->n4 n5 Physicochemical Profiling (LogP, pKa, Solubility) n4->n5 n6 Primary Biological Assay (e.g., IC₅₀ Determination) n5->n6 n7 SAR Data Collation & Analysis n6->n7 n8 Generate Next Hypothesis (Go to n1) n7->n8 Iterate n9 Select Lead for Advanced Studies (DMPK) n7->n9 Advance n8->n1

Iterative workflow for a systematic SAR study.
Experimental Protocol: Synthesis of a Mono-fluorinated N-Methyl Acetamide Analog

This protocol provides a representative method for synthesizing N-(4-fluorophenyl)-N-methyl-2-fluoroacetamide, a model compound for SAR studies. The causality for this two-step approach is efficiency and control: first establishing the core amide, then introducing the α-fluoro group, which can be challenging to incorporate from the start.

Objective: To synthesize N-(4-fluorophenyl)-N-methyl-2-fluoroacetamide.

Materials:

  • 4-Fluoro-N-methylaniline

  • 2-Bromoacetyl chloride

  • Potassium fluoride (spray-dried)

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Triethylamine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step 1: Synthesis of 2-Bromo-N-(4-fluorophenyl)-N-methylacetamide

  • Rationale: This step forms the non-fluorinated acetamide precursor. Triethylamine is used as a base to quench the HCl byproduct of the acylation.

  • Dissolve 4-fluoro-N-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 2-bromoacetyl chloride (1.1 eq) dropwise over 15 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the bromo-intermediate.

Step 2: Nucleophilic Fluorination

  • Rationale: This is a classic Finkelstein-type reaction where a harder nucleophile (fluoride) displaces bromide. Spray-dried KF is used for its high surface area and reactivity, and TBAB acts as a phase-transfer catalyst to improve the solubility and nucleophilicity of the fluoride anion in the organic solvent.[13]

  • In a flask, combine the bromo-intermediate from Step 1 (1.0 eq), spray-dried potassium fluoride (3.0 eq), and TBAB (0.1 eq).

  • Add anhydrous acetonitrile and heat the mixture to 80 °C under a nitrogen atmosphere.

  • Stir vigorously for 12-18 hours. Monitor reaction progress by TLC or ¹⁹F NMR.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in DCM, wash with water, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the final product by silica gel column chromatography to yield N-(4-fluorophenyl)-N-methyl-2-fluoroacetamide.

Experimental Protocol: Characterization by ¹⁹F NMR Spectroscopy

Objective: To confirm the identity and purity of the fluorinated product.

Rationale: ¹⁹F NMR is an exceptionally powerful tool for analyzing fluorinated compounds. Its high sensitivity, wide chemical shift range, and the 100% natural abundance of the ¹⁹F isotope provide a clean, unambiguous signal for each unique fluorine environment in the molecule, free from background interference.[14][15]

  • Sample Preparation: Dissolve ~5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard with a known ¹⁹F chemical shift if precise quantification is needed.

  • Instrument Setup: Use a standard NMR spectrometer equipped with a broadband or fluorine-specific probe.

  • Acquisition Parameters:

    • Experiment: A standard 1D ¹⁹F experiment, often with proton decoupling (¹⁹F{¹H}) to simplify the spectrum into singlets.

    • Frequency: Set the transmitter frequency to the appropriate value for ¹⁹F on the given spectrometer.

    • Spectral Width: Use a wide spectral width (e.g., >250 ppm) to ensure all potential fluorine signals are captured.

    • Relaxation Delay (d1): Set to 1-2 seconds for qualitative analysis.

  • Data Analysis:

    • Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

    • Reference the spectrum (e.g., to external CFCl₃ at 0 ppm).

    • Interpretation: For the target compound, expect two distinct signals: one for the aromatic fluorine and another for the aliphatic fluorine of the fluoroacetyl group. The splitting pattern (if proton-coupled) and chemical shifts are diagnostic of the structure. For example, the -CH₂F fluorine will appear as a triplet due to coupling with the adjacent protons.

Section 3: Interpreting the SAR Data: A Case Study

To illustrate the process of SAR analysis, consider the following hypothetical dataset for a series of fluorinated N-methyl acetamide analogs designed as inhibitors for a target kinase.

Quantitative SAR Data
CompoundR¹ (Acetyl Group)R² (Aromatic Group)LogPKinase IC₅₀ (nM)Microsomal Stability (t½, min)
1 -CH₃-Ph2.115005
2 -CH₂F -Ph2.345025
3 -CHF-Ph2.515048
4 -CF-Ph2.8180>60
5 -CH₃-Ph-(4-F )2.42008
6 -CH₂F -Ph-(4-F )2.67535
7 -CH₂F -Ph-(2-F )2.695032
Causality-Driven Analysis
  • Impact of α-Fluorination (Compounds 1-4):

    • Observation: Progressively fluorinating the acetyl methyl group from mono- ( 2 ) to di- ( 3 ) to tri- ( 4 ) results in a stepwise increase in potency and metabolic stability. LogP also increases as expected.

    • Causality & Insight: The monofluoromethyl group in 2 likely acts as a metabolic shield for the α-carbon, significantly improving the half-life over the parent compound 1 .[4] The difluoromethyl group in 3 further enhances this effect and provides a significant boost in potency. This suggests the -CHF₂ group may be acting as a hydrogen bond donor or engaging in favorable dipolar interactions in the active site. The trifluoromethyl group in 4 maximizes metabolic stability but shows slightly reduced potency compared to 3 , indicating that while lipophilicity and stability are high, the optimal electronic or steric profile for binding may have been surpassed.[16]

  • Impact of Aromatic Fluorination (Compound 5 vs. 1):

    • Observation: Adding a single fluorine to the 4-position of the phenyl ring ( 5 ) dramatically improves potency (1500 nM to 200 nM) with a minimal effect on metabolic stability.

    • Causality & Insight: The 4-fluoro substituent is likely interacting with a specific residue in the binding pocket, perhaps through a favorable hydrogen bond or dipole-dipole interaction, leading to a significant increase in binding affinity.[17] Its limited impact on the half-life suggests the primary site of metabolism for compound 1 is likely the acetyl methyl group, not the aromatic ring.

  • Synergistic Effects and Positional Isomerism (Compounds 6 & 7):

    • Observation: Combining the two beneficial modifications (α-fluoro and 4-fluoro-phenyl) in compound 6 results in the most potent analog (75 nM) with good metabolic stability. However, moving the aromatic fluorine to the 2-position (ortho) in compound 7 is highly detrimental to activity.

    • Causality & Insight: Compound 6 demonstrates a positive synergistic effect where both fluorination sites contribute favorably. The dramatic loss of activity in 7 is a classic example of the importance of positional isomerism.[17] The ortho-fluorine likely introduces a steric clash within the binding site or forces the phenyl ring into an unfavorable conformation for binding, overriding the benefits of the α-fluorination.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-769. Retrieved February 17, 2026, from [Link]

  • Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini-Reviews in Medicinal Chemistry, 5(6), 585-593. Retrieved February 17, 2026, from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Retrieved February 17, 2026, from [Link]

  • Taylor, R. E. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4449-4461. Retrieved February 17, 2026, from [Link]

  • Andricopulo, A. D., & Montanari, C. A. (2005). Structure-Activity Relationships for the Design of Small-Molecule Inhibitors. Mini Reviews in Medicinal Chemistry, 5(6), 585-593. Retrieved February 17, 2026, from [Link]

  • Structure-Activity Relationships for the Design of Small-Molecule Inhibitors. (2005, June 1). Bentham Science. Retrieved February 17, 2026, from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved February 17, 2026, from [Link]

  • Andricopulo, A. D., & Montanari, C. A. (2005). Structure-Activity Relationships for the Design of Small-Molecule Inhibitors. Mini-Reviews in Medicinal Chemistry, 5(6), 585-593. Retrieved February 17, 2026, from [Link]

  • Bhattarai, P., Trombley, J. D., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved February 17, 2026, from [Link]

  • Bhattarai, P., Trombley, J. D., & Altman, R. A. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved February 17, 2026, from [Link]

  • Structure and conformational dynamics of fluorine-containing drugs. (n.d.). World Pharma Today. Retrieved February 17, 2026, from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved February 17, 2026, from [Link]

  • Bohl, C. E., & G. A. Webb. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Helvetica Chimica Acta, 95(11), 2135-2151. Retrieved February 17, 2026, from [Link]

  • α‐Fluoro amide frame containing biologically active compounds. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Charkhian, S., & Keller, B. G. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Physical Chemistry B, 128(25), 5437–5449. Retrieved February 17, 2026, from [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2024, January 19). ACS Omega. Retrieved February 17, 2026, from [Link]

  • Roy, B., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100984. Retrieved February 17, 2026, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). ChemRxiv. Retrieved February 17, 2026, from [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (n.d.). Hindawi. Retrieved February 17, 2026, from [Link]

  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. (n.d.). ScienceDirect. Retrieved February 17, 2026, from [Link]

  • Weaver, R. J., & Graham, M. A. (2025, August 6). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology. Retrieved February 17, 2026, from [Link]

  • Sarkar, N., et al. (2021). Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. Journal of Biomolecular Structure and Dynamics, 39(12), 4381-4393. Retrieved February 17, 2026, from [Link]

  • van der Velden, N. S., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. Bioconjugate Chemistry, 32(6), 1146-1153. Retrieved February 17, 2026, from [Link]

  • Charkhian, S., & Keller, B. G. (2024, June 17). Fluorinated Protein–Ligand Complexes: A Computational Perspective. The Journal of Physical Chemistry B. Retrieved February 17, 2026, from [Link]

  • Synthesis and biological activity of polyfluorinated p-aminosalicylic acids and their amides. (2025, August 5). ResearchGate. Retrieved February 17, 2026, from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved February 17, 2026, from [Link]

  • Gauthier, J. (n.d.). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. University of Toronto. Retrieved February 17, 2026, from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Huston, C. D., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 6(11), 3058-3073. Retrieved February 17, 2026, from [Link]

  • Salwiczek, M., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(50), 15573-15580. Retrieved February 17, 2026, from [Link]

  • Computational study finds fluorine in flatland. (2021, April 20). Chemistry World. Retrieved February 17, 2026, from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024, February 22). MDPI. Retrieved February 17, 2026, from [Link]

  • The Synthesis and Chemistry of N-Methylacetoacetamide Explained. (2026, January 24). Gallochem. Retrieved February 17, 2026, from [Link]

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024, June 27). Journal of Medicinal Chemistry. Retrieved February 17, 2026, from [Link]

  • van der Velden, N. S., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. Radboud Repository. Retrieved February 17, 2026, from [Link]

  • N-Methylacetamide. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (n.d.). The Innovation. Retrieved February 17, 2026, from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. (2023, May 15). International Union of Crystallography. Retrieved February 17, 2026, from [Link]

  • Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. (2020, March 25). Organic Letters. Retrieved February 17, 2026, from [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023, April 15). Archives of Pharmacy Practice. Retrieved February 17, 2026, from [Link]

  • Microwaves-assisted solvent-free synthesis of N-acetamides by amidation or aminolysis. (2025, August 6). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Banks, R. E., Haszeldine, R. N., & Lalu, J. P. (1966). N-fluoro-compounds. Part I. Synthesis of N-fluoro-compounds by direct fluorination of aqueous substrates. Journal of the Chemical Society C: Organic, 1514. Retrieved February 17, 2026, from [Link]

  • van der Velden, N. S., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. Bioconjugate Chemistry, 32(6), 1146-1153. Retrieved February 17, 2026, from [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021, April 29). Frontiers in Chemistry. Retrieved February 17, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide from 2-bromoacetamide

An Application Note for Researchers, Scientists, and Drug Development Professionals Synthesis of 2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide via N-Alkylation Abstract This document provides a comprehensive guide t...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Synthesis of 2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide via N-Alkylation

Abstract

This document provides a comprehensive guide to the synthesis of 2-((5-bromo-2-fluorophenyl)(methyl)amino)acetamide, a substituted aniline derivative with potential applications in medicinal chemistry and materials science. The protocol details the N-alkylation of N-methyl-5-bromo-2-fluoroaniline with 2-bromoacetamide. We will explore the underlying SN2 reaction mechanism, discuss critical considerations for reagent selection and handling, and provide a detailed, step-by-step protocol for the synthesis, purification, and characterization of the target compound. This guide is intended to provide researchers with the technical insights and practical steps necessary for the successful execution of this synthesis.

Introduction

N-functionalized halogenated anilines are crucial intermediates in the development of a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] The presence of a halogen atom, such as bromine, provides a versatile handle for subsequent chemical modifications, most notably through cross-coupling reactions, while the N-acetamide moiety can significantly influence a molecule's pharmacological properties. The target molecule, 2-((5-bromo-2-fluorophenyl)(methyl)amino)acetamide, incorporates these key structural features.

This application note details a robust and adaptable protocol for the synthesis of this target compound through the N-alkylation of N-methyl-5-bromo-2-fluoroaniline using 2-bromoacetamide. The N-alkylation of anilines is a fundamental transformation for creating secondary and tertiary amines, which are prevalent in many biologically active compounds.[1][2]

Reaction Principle and Mechanism

The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[3] In this process, the secondary amine, N-methyl-5-bromo-2-fluoroaniline, acts as the nucleophile. The nitrogen atom attacks the electrophilic α-carbon of 2-bromoacetamide. This concerted step leads to the formation of a new carbon-nitrogen bond and the simultaneous departure of the bromide ion, which is an excellent leaving group.[3]

A base is typically required to facilitate the reaction. Depending on the base's strength, it either deprotonates the secondary amine to form a more potent nucleophilic amide anion or scavenges the hydrobromic acid (HBr) generated as a byproduct, preventing the protonation and deactivation of the starting aniline.

Reaction_Mechanism cluster_reactants Reactants & Conditions reactant1 N-methyl-5-bromo-2-fluoroaniline (Nucleophile) ts Sₙ2 Transition State reactant1->ts Solvent (e.g., DMF, CH₃CN) reactant2 2-Bromoacetamide (Electrophile) reactant2->ts Solvent (e.g., DMF, CH₃CN) base Base (e.g., K₂CO₃, NaH) base->ts Solvent (e.g., DMF, CH₃CN) product 2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide ts->product C-N bond formation Br⁻ leaving group departure Experimental_Workflow setup 1. Reaction Setup - Add Aniline & K₂CO₃ to DMF - Inert Atmosphere (N₂) addition 2. Reagent Addition - Add 2-Bromoacetamide solution - Dropwise at RT setup->addition reaction 3. Reaction & Monitoring - Stir at RT or 40-50°C - Monitor by TLC addition->reaction workup 4. Aqueous Work-up - Quench with Water - Extract with EtOAc - Wash & Dry reaction->workup purify 5. Purification - Concentrate crude product - Silica Gel Column Chromatography workup->purify characterize 6. Characterization - NMR, LC-MS - Confirm Structure & Purity purify->characterize

Sources

Application

Preparation of indole derivatives from N-aryl alpha-amino acetamides

Application Note: Precision Synthesis of 2-Aminoindole Derivatives from N-Aryl-α-Aminoacetamides Executive Summary The synthesis of indole derivatives remains a cornerstone of medicinal chemistry due to the scaffold's ub...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2-Aminoindole Derivatives from N-Aryl-α-Aminoacetamides

Executive Summary

The synthesis of indole derivatives remains a cornerstone of medicinal chemistry due to the scaffold's ubiquity in bioactive alkaloids and pharmaceutical agents (e.g., Sumatriptan, Indomethacin). While the Fischer and Bischler syntheses are classical standards, they often lack the functional group tolerance required for late-stage diversification.

This Application Note details a robust, metal-free protocol for converting


-aryl-

-aminoacetamides
into 2-aminoindoles (and their 3-functionalized derivatives). Unlike oxidative palladium-catalyzed routes that typically yield oxindoles (indolin-2-ones), this protocol utilizes electrophilic amide activation (Vilsmeier-Haack or Triflic Anhydride conditions) to retain the aromatic indole core. This method is particularly valuable for generating privileged kinase inhibitor scaffolds where the 2-amino group serves as a critical hydrogen bond donor/acceptor.

Scientific Foundation & Mechanism

The Synthetic Challenge

-aryl-

-aminoacetamides possess two competing nucleophilic sites: the aniline nitrogen and the

-amino group. Traditional acid catalysis often leads to hydrolysis or polymerization. The key to successful cyclization lies in the chemoselective activation of the amide carbonyl oxygen, converting it into a highly electrophilic species (imidoyl halide or imidoyl triflate) that triggers an intramolecular Friedel-Crafts alkylation.
Mechanism of Action: Electrophilic Cyclization

The transformation proceeds via a "Charette-type" amide activation mechanism:

  • Activation: The amide carbonyl attacks the electrophile (

    
     or 
    
    
    
    ), forming a reactive O-activated imidate or Chloroiminium ion .
  • Cyclization: The electron-rich

    
    -aryl ring undergoes an intramolecular electrophilic aromatic substitution (
    
    
    
    ) at the ortho position, attacking the activated iminium carbon.
  • Aromatization: Subsequent loss of the activator (and a proton) drives re-aromatization, yielding the 2-aminoindole core.

IndoleMechanism Start N-Aryl-α-Aminoacetamide Act Activation (POCl3 or Tf2O) Start->Act Inter1 Chloroiminium / Imidoyl Triflate Act->Inter1 O-Functionalization Cycl Intramolecular Friedel-Crafts Inter1->Cycl Electrophilic Attack Inter2 Spiro/Cyclic Intermediate Cycl->Inter2 Ring Closure Prod 2-Aminoindole Derivative Inter2->Prod -HX (Aromatization)

Figure 1: Mechanistic pathway for the conversion of acetamides to indoles via electrophilic activation.

Experimental Protocols

Two methods are provided. Method A is the industrial standard using


 (robust, scalable). Method B  uses 

(mild, high-yielding for sensitive substrates).
Method A: Vilsmeier-Haack Cyclization (Standard)

Best for: Substrates with electron-rich aryl rings and stable


-amino groups.

Reagents:

  • Substrate:

    
    -Phenyl-2-(morpholin-4-yl)acetamide (1.0 equiv)
    
  • Activator: Phosphorus Oxychloride (

    
    ) (3.0 equiv)
    
  • Solvent: Toluene or 1,2-Dichloroethane (DCE)

  • Quench: Sat.

    
    
    

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with the acetamide substrate (1.0 mmol) and anhydrous Toluene (10 mL) under Argon.

  • Addition: Cool the solution to

    
    C. Add 
    
    
    
    (3.0 mmol) dropwise via syringe. Caution: Exothermic.
  • Reaction: Allow to warm to Room Temperature (RT), then heat to 80–90°C for 2–4 hours. Monitor by TLC/LC-MS for the disappearance of the amide peak (

    
    ) and appearance of the indole (
    
    
    
    , often chlorinated at C3 if prolonged).
  • Workup: Cool to RT. Slowly pour the reaction mixture into ice-cold sat.

    
     (50 mL) with vigorous stirring. Extract with EtOAc (
    
    
    
    mL).
  • Purification: Dry organics over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    
Method B: Triflic Anhydride Activation (Mild/High-Precision)

Best for: Complex substrates, electron-deficient rings, or when avoiding chlorination at C3 is critical.

Reagents:

  • Substrate:

    
    -Aryl-
    
    
    
    -aminoacetamide (1.0 equiv)
  • Activator: Triflic Anhydride (

    
    ) (1.1 equiv)
    
  • Base: 2-Fluoropyridine (1.2 equiv) (Prevents over-reaction compared to Pyridine)

  • Solvent: Anhydrous DCM

Procedure:

  • Setup: Dissolve substrate (0.5 mmol) and 2-Fluoropyridine (0.6 mmol) in anhydrous DCM (5 mL) at -78°C .

  • Activation: Add

    
     (0.55 mmol) dropwise. Stir at -78°C for 20 mins, then warm to 0°C  for 1 hour.
    
  • Cyclization: The reaction is often complete at 0°C. If sluggish, warm to RT.

  • Quench: Add 10% aq. citric acid solution (stops the reaction gently).

  • Isolation: Extract with DCM, wash with brine, dry, and concentrate.

Workflow & Process Control

To ensure reproducibility, follow this decision matrix for optimization.

Workflow Input Start: N-Aryl-α-Aminoacetamide Check Substrate Sensitivity? Input->Check RouteA Method A: POCl3 / Toluene (Robust, Heat required) Check->RouteA Stable / Electron Rich RouteB Method B: Tf2O / DCM (Mild, -78°C to 0°C) Check->RouteB Sensitive / Electron Poor Monitor Monitor: LC-MS Look for M-18 (Dehydration) RouteA->Monitor RouteB->Monitor Decision Conversion > 90%? Monitor->Decision Heat Increase Temp (Method A) or Add Lewis Acid (ZnCl2) Decision->Heat No Quench Quench: NaHCO3 (Basic) Critical for Indole stability Decision->Quench Yes Heat->Monitor

Figure 2: Operational workflow for selecting the optimal cyclization protocol.

Data Summary & Optimization Parameters

The following table summarizes the impact of activating agents on the yield of 2-morpholinoindole from the corresponding acetamide.

ParameterMethod A (

)
Method B (

)
Notes
Activation Temp

C


C

C


C
Method B preserves stereocenters on the amine side chain.
Reaction Time 2–4 Hours30–60 Mins

is kinetically faster.
Yield (Isolated) 65–75%82–92%

can cause C3-chlorination side products.
C3-Selectivity Low (often C3-Cl)High (C3-H)Use Method B if C3-H is required.
Cost LowHighUse Method A for bulk scale-up if impurities are manageable.

Troubleshooting & Self-Validation

  • Issue: No Cyclization (Recovered Starting Material).

    • Cause: The amide oxygen is not sufficiently activated, or the aryl ring is too electron-deficient.

    • Fix: Switch to Method B (

      
      ). If already using B, add a mild Lewis Acid like 
      
      
      
      to assist.
  • Issue: Formation of Oxindole (Indolin-2-one).

    • Cause: Hydrolysis of the intermediate imidoyl species before cyclization.

    • Fix: Ensure strictly anhydrous conditions. The solvent must be dried over molecular sieves.

  • Issue: C3-Chlorination.

    • Cause: Excess

      
       acts as an electrophilic chlorinating agent on the newly formed electron-rich indole.
      
    • Fix: Reduce

      
       equivalents to 1.1 or switch to 
      
      
      
      .

References

  • Vilsmeier-Haack Cyclization Mechanism: Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.

  • Triflic Anhydride Mediated Cyclization: Zhang, Q., et al. (2017).[1] Triflic Anhydride Promoted Intramolecular Cyclization of N-Aryl Cinnamides.[1] Synthesis, 49, 4996-5002.[1]

  • General Indole Synthesis from Amides (Charette Activation): Charette, A. B., & Grenon, M. (2001). Spectroscopic Studies of the Electrophilic Activation of Amides with Triflic Anhydride and Pyridine. Canadian Journal of Chemistry.

  • One-Pot Synthesis of 2-Aminoindoles: Tang, B., et al. (2011).[2] One-Pot Synthesis of 2-Amino-indole-3-carboxamide. ACS Combinatorial Science.

  • Palladium-Catalyzed Alternatives (Contextual Comparison): Söderberg, B. C. G. (2000). Transition metal-catalyzed synthesis of indoles. Topics in Heterocyclic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Handling moisture sensitivity in alpha-amino acetamide synthesis

A Guide to Handling Moisture Sensitivity for Researchers, Scientists, and Drug Development Professionals. Introduction The synthesis of α-amino acetamides is a cornerstone of medicinal chemistry and materials science, pr...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Handling Moisture Sensitivity for Researchers, Scientists, and Drug Development Professionals.

Introduction

The synthesis of α-amino acetamides is a cornerstone of medicinal chemistry and materials science, providing critical building blocks for novel therapeutics and functional polymers. Common synthetic routes, such as the Strecker and Ugi reactions, are powerful but share a critical vulnerability: a profound sensitivity to moisture. The presence of even trace amounts of water can lead to reaction failure, low yields, and complex impurity profiles, consuming valuable time and resources.

This technical support guide is designed to provide researchers with a deep, mechanistic understanding of why water is detrimental and to offer practical, field-proven solutions for its effective exclusion. Moving beyond a simple list of steps, this center provides troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and the causal logic behind each recommendation.

Part 1: Core Principles - The Iminium Ion, The Achilles' Heel of Synthesis

Successful α-amino acetamide synthesis, whether through a multi-component reaction like the Ugi or a classic pathway like the Strecker synthesis, invariably proceeds through a common, critical intermediate: the imine , or its protonated form, the iminium ion .[1][2][3] This species is formed by the condensation of an aldehyde or ketone with a primary amine, a reaction that releases one equivalent of water.[4][5]

The C=N double bond of the iminium ion is highly electrophilic and thus susceptible to nucleophilic attack. While this reactivity is essential for the addition of the desired nucleophile (e.g., a cyanide ion in the Strecker reaction or an isocyanide in the Ugi reaction), it is also the primary vulnerability.[6][7][8] Water, acting as a nucleophile, can readily attack the iminium carbon. This attack is reversible and leads directly back to the starting materials—the aldehyde/ketone and the amine—effectively halting the productive synthetic pathway.[9][10] This hydrolytic instability is the central reason why rigorous exclusion of moisture is paramount for success.[11]

G Start Aldehyde/Ketone + Primary Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal - H₂O (Formation) Imine Imine / Iminium Ion (Moisture-Sensitive) Hemiaminal->Imine Imine->Start Product α-Amino Acetamide Product Imine->Product Productive Pathway Nitrile α-Amino Nitrile Intermediate Imine->Nitrile e.g., Strecker Water_In H₂O (Contaminant) Water_In->Imine Hydrolysis (Reversion) Nucleophile Desired Nucleophile (e.g., CN⁻, R-NC) Nucleophile->Imine Nitrile->Product Hydrolysis (Controlled Step) G cluster_setup Inert Atmosphere Reaction Setup Flask Stir Magnetic Stir Bar StirPlate Stir Plate Septum Rubber Septum Balloon Nitrogen Balloon Needle_In Gas Inlet Needle Balloon->Needle_In Positive N₂ Pressure Reagents Dry Reagents & Solvent Reagents->Flask Added via Dry Syringe

Figure 2. A standard reaction setup for maintaining an inert atmosphere.

Part 4: Frequently Asked Questions (FAQs)

  • Q: What is the maximum acceptable water content for my reaction?

    • A: This is highly substrate-dependent. For robust reactions, <100 ppm might be acceptable. For highly sensitive organometallic reagents or delicate substrates, aiming for <10 ppm is a safer target. The gold standard for measuring water content in solvents is Karl Fischer titration. [12]

  • Q: Can I use a dehydrating agent directly in the reaction mixture?

    • A: Yes, this is a common and effective strategy. Adding an agent like anhydrous magnesium sulfate (MgSO₄) or activated 3Å/4Å molecular sieves to the reaction can help scavenge the water molecule that is formed during imine formation, driving the equilibrium toward the product. [2]Ensure the chosen agent is chemically inert to your reagents.

  • Q: My amine starting material is a hydrochloride salt. How does this impact the procedure?

    • A: Using an amine salt requires the addition of a non-nucleophilic base (e.g., triethylamine, DIPEA, or an inorganic base like K₂CO₃) to liberate the free amine. [13]This adds another layer of complexity, as the base and the resulting salt byproduct must also be anhydrous. Inorganic bases should be dried thoroughly before use. [14]

  • Q: How can I handle highly hygroscopic reagents that are difficult to weigh in the open?

    • A: For extremely sensitive reagents, working in a glove box is the ideal solution. [14]If a glove box is unavailable, you can use a "glove bag," which is a more economical containment solution. For routine transfers, weighing the reagent quickly and immediately placing it under an inert atmosphere, or using pre-filled vials packaged under inert gas, can be effective strategies. [14]

Troubleshooting Flowchart

G Start Problem: Low Yield / Reaction Failure Check_Carbonyl Is starting aldehyde/ ketone present in crude? Start->Check_Carbonyl Check_Acid Is a carboxylic acid byproduct present? Check_Carbonyl->Check_Acid No Cause_Imine Probable Cause: Imine Hydrolysis Check_Carbonyl->Cause_Imine Yes Check_Complex Is TLC a complex mixture? Check_Acid->Check_Complex No Cause_Nitrile Probable Cause: Nitrile/Intermediate Hydrolysis Check_Acid->Cause_Nitrile Yes Cause_General Probable Cause: General Moisture Contamination Check_Complex->Cause_General Yes Solution_Solvent Solution: Rigorously dry solvents (e.g., Na/Ph₂CO, CaH₂) Cause_Imine->Solution_Solvent Solution_Reagents Solution: Dry reagents (vacuum/heat) and use inert atmosphere Cause_Imine->Solution_Reagents Solution_Scavenger Solution: Add in-situ drying agent (e.g., MgSO₄, Mol. Sieves) Cause_Imine->Solution_Scavenger Cause_Nitrile->Solution_Solvent Cause_Nitrile->Solution_Reagents Cause_General->Solution_Solvent Cause_General->Solution_Reagents

Figure 3. A decision tree for troubleshooting moisture-related issues.
References
  • Strecker amino acid synthesis - Wikipedia. Wikipedia. [Link]

  • Strecker Synthesis of Amino Acid: Easy Mechanism, applications - Chemistry Notes. Chemistry Notes. [Link]

  • Strecker Synthesis - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Mechanisms of abiotic synthesis of amino acids. (a) Strecker reaction... - ResearchGate. ResearchGate. [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Inert atmosphere Definition - Organic Chemistry II Key Term - Fiveable. Fiveable. [Link]

  • Inert Atmosphere - YouTube. YouTube. [Link]

  • How do you handle hygroscopic salts? - HepatoChem. HepatoChem. [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Ugi reaction - Wikipedia. Wikipedia. [Link]

  • Preparing Anhydrous Reagents and Equipment - Moodle@Units. Moodle@Units. [Link]

  • 7.3: Inert Atmospheric Methods - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques - Kintek Furnace. Kintek Furnace. [Link]

  • Drying Solvents - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications - Illinois Chemistry. Illinois Chemistry. [Link]

  • The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. Reddit. [Link]

  • Drying solvents - Sciencemadness Wiki. Sciencemadness Wiki. [Link]

  • Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific. Amerigo Scientific. [Link]

  • Why did my amide syntesis does not work? - ResearchGate. ResearchGate. [Link]

  • Ugi Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. University of Pittsburgh. [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. [Link]

  • Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores | ACS Omega. ACS Publications. [Link]

  • Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl) - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Reactive enamines and imines in vivo: Lessons from the RidA paradigm - PMC. NCBI. [Link]

  • Desiccant efficiency in solvent and reagent drying. 5. Amines - Chemistry. Journal of Organic Chemistry. [Link]

  • Novel Enzymatic Method for Imine Synthesis via the Oxidation of Primary Amines Using D-Amino Acid Oxidase from Porcine Kidney - MDPI. MDPI. [Link]

  • Imine - Wikipedia. Wikipedia. [Link]

  • 21.4. Imine formation | Organic Chemistry II - Lumen Learning. Lumen Learning. [Link]

  • Formation of Imines and Enamines - Chemistry Steps. Chemistry Steps. [Link]

  • Acetamide: Structure, Properties and Uses - Allen. Allen Institute. [Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS/MS Fragmentation Guide: Brominated Fluoro-Acetamides (BFAs)

This guide is structured as a high-level technical manual for analytical chemists and drug discovery scientists. It moves beyond basic spectral descriptions to address the application of these patterns in impurity profil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manual for analytical chemists and drug discovery scientists. It moves beyond basic spectral descriptions to address the application of these patterns in impurity profiling and covalent drug discovery.

Content Type: Publish Comparison Guide Audience: Senior Analytical Scientists, DMPK Researchers, Toxicology Specialists Focus: Structural elucidation, isotope fidelity, and diagnostic ion monitoring.

Executive Summary: The Analytical Challenge

Brominated fluoro-acetamides (BFAs) represent a unique intersection of analytical challenges. In environmental science , they are emerging unregulated disinfection byproducts (DBPs) with cytotoxicity exceeding their chlorinated analogs.[1][2][3] In drug discovery , they serve as "tuned" electrophilic warheads—offering reactivity profiles between the sluggish fluoro-acetamides and the hyper-reactive bromo-acetamides.

This guide compares the LC-MS/MS performance of BFAs against their pure halogenated alternatives (Chloro- and Bromo-acetamides), establishing a self-validating protocol for their identification.

Theoretical Framework: The Halogen Signature

Understanding the mass spectral behavior of BFAs requires mastering the interplay between Bromine's isotopic abundance and Fluorine's electronegativity.

Isotopic Fingerprinting

The most reliable "first-pass" filter for BFAs is the isotopic signature. Unlike chlorinated compounds (3:1 ratio) or pure fluorinated compounds (no isotopes), BFAs possess a hybrid signature.

Compound ClassIsotope Pattern (M : M+2 : M+4)Diagnostic Feature
Chloro-Acetamides 100 : 32 : 0 (Mono) / 100 : 64 : 10 (Di)Distinctive

ratio (3:1).
Bromo-Acetamides 100 : 98 : 0 (Mono) / 50 : 100 : 50 (Di)The "Twin Tower" effect (

are ~1:1).
Fluoro-Acetamides 100 : 0 : 0Monoisotopic. No M+2 peak.
Bromofluoro-Acetamides (BFA) 100 : 98 : 0 Looks like a Monobromo compound, but with a mass defect shift due to Fluorine.
The "Warhead" Mechanism (Drug Discovery Context)

In covalent inhibitor design, the MS signature changes drastically post-reaction.

  • Pre-Reaction (Free Warhead): Strong Br isotope pattern (1:1).

  • Post-Reaction (Adduct): The Bromine is the leaving group. The resulting protein adduct loses the Br isotope pattern and gains the monoisotopic Fluorine mass shift.

    • Verification Rule: If the adduct spectrum still shows a 1:1 doublet, the covalent bond did not form via displacement; it may be a non-covalent association.

Comparative Fragmentation Analysis

The following data compares the fragmentation pathways of Bromofluoroacetamide (BFA) against Dichloroacetamide (DCA) and Dibromoacetamide (DBA) under ESI(+) conditions.

Diagnostic Ion Table (ESI+ Mode)
FeatureBromofluoroacetamide (BFA) Dichloroacetamide (DCA) Dibromoacetamide (DBA)
Precursor Ion

m/z 155.9 / 157.9 (1:1)m/z 128.0 / 130.0 (3:1)m/z 215.8 / 217.8 / 219.8 (1:2:1)
Primary Loss (-17) m/z 138.9 / 140.9 Loss of

(Acylium ion formation).
m/z 111.0 / 113.0Loss of

.
m/z 198.8 / 200.8 / 202.8Loss of

.
Secondary Loss (-28) m/z 110.9 / 112.9 Loss of CO (Formation of

).
m/z 83.0 / 85.0Formation of

.
m/z 170.8 / 172.8 / 174.8Formation of

.
Halogen Specific m/z 76.0 Loss of HBr (

). High Intensity.
m/z 92.0Loss of HCl.m/z 136.9 / 138.9Loss of HBr.
Comparison Insight BFA is unique: The C-F bond is strong. You rarely see loss of HF. You predominantly see loss of HBr , leaving a fluorinated fragment.Shows sequential loss of Cl.Shows sequential loss of Br.
Fragmentation Pathway Visualization

The following diagram illustrates the specific decay mechanism for Bromofluoroacetamide.

BFA_Fragmentation Figure 1: ESI(+) Fragmentation Pathway of Bromofluoroacetamide Precursor Precursor [M+H]+ m/z 155.9 / 157.9 (Isotope 1:1) Acylium Acylium Ion [Br-CHF-CO]+ m/z 138.9 / 140.9 Precursor->Acylium - NH3 (17 Da) Defluoro De-brominated Ion [CHF-CONH2]+ m/z 76.0 (Monoisotopic F) Precursor->Defluoro - HBr (80/82 Da) (Major Pathway) Amide Amide Ion [CONH2]+ m/z 44.0 Precursor->Amide C-C Cleavage Carbocation Halo-Carbocation [Br-CHF]+ m/z 110.9 / 112.9 Acylium->Carbocation - CO (28 Da)

Caption: Figure 1. The fragmentation of BFA is dominated by the loss of ammonia (common to amides) and the specific loss of HBr, driven by the lability of the C-Br bond relative to the C-F bond.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (Trustworthiness), this protocol includes built-in "Stop/Go" validation steps.

Sample Preparation (Water/Impurity Analysis)
  • Extraction: Solid Phase Extraction (SPE) using polymeric sorbents (e.g., Oasis HLB) is required due to the polarity of acetamides.

  • Solvent Exchange: Elute with Methanol, but reconstitute in 90:10 Acetonitrile:Water for HILIC compatibility.

  • Critical Step: Add Ammonium Chloride (

    
    ) to the sample matrix if analyzing DBPs. This quenches residual chlorine and prevents artificial formation of haloacetamides during the hold time.
    
LC-MS/MS Method Parameters
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for retaining these small, polar molecules.

    • Recommended: Amide-functionalized HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 minutes.

  • Ionization: ESI (+) is standard. APCI (+) is a viable alternative if matrix suppression is high in ESI.

Validation Logic (The "Warhead Check")

For researchers using BFAs as covalent inhibitors, use this logic flow to confirm target engagement:

Warhead_Check Start Acquire Peptide Spectrum Check1 Does Parent Ion show Br Isotope Pattern (1:1)? Start->Check1 Result_NonCov Non-Covalent Binding (Br is still present) Check1->Result_NonCov Yes Check2 Calculate Mass Shift Check1->Check2 No Result_Cov Confirmed Covalent Adduct (Br lost, F retained) Check2->Result_Cov Shift = +75.01 Da (C2H2FNO)

Caption: Figure 2. Logic flow for validating covalent binding of Bromofluoroacetamide warheads. The disappearance of the Br isotope signature is the primary confirmation of nucleophilic displacement.

References

  • Ding, X. et al. (2023). "Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method." Environmental Science: Water Research & Technology. Link

  • Moeck, A. et al. (2016). "Determination of Haloacetamides in Water by Liquid Chromatography-Triple Quadrupole Mass Spectrometry." Journal of Chromatography A. Link

  • Shindo, N. et al. (2019). "Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines." ACS Medicinal Chemistry Letters. Link

  • US EPA Method 557. "Determination of Haloacetic Acids, Bromate, and Dalapon in Drinking Water by Ion Chromatography Electrospray Ionization Tandem Mass Spectrometry." EPA.gov. Link

Sources

Comparative

A Comparative Guide to HPLC Purity Standards for 2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide

For researchers, scientists, and professionals vested in the intricate process of drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals vested in the intricate process of drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. The presence of impurities, even in minute quantities, can have profound implications on the toxicological profile and therapeutic effectiveness of a drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for determining the purity of the novel compound 2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide, a molecule of interest in contemporary pharmaceutical research.

This document moves beyond a didactic recitation of protocols. Instead, it offers a logical framework for method development and comparison, grounded in the principles of analytical chemistry and guided by international regulatory standards. We will explore the causality behind experimental choices, establish self-validating systems for trustworthy results, and provide a robust framework for researchers to develop and select the most appropriate HPLC methods for their specific needs.

The Critical Role of Purity in Drug Development

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the pharmaceutical industry.[1] It is leveraged across all stages of drug development, from the initial discovery and characterization of novel compounds to process development and the final quality control of the manufactured drug product.[2] For a compound like 2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide, a robust and validated HPLC method is paramount for ensuring its chemical integrity. A validated HPLC assay provides a reliable measure of the API's purity and is a critical component of a Certificate of Analysis.[1]

The primary objective of an HPLC purity method is to separate the main compound from any potential impurities, which may include starting materials, intermediates from the synthesis, by-products, and degradation products.[2] The ability to achieve clear separation of each of these components is essential for their identification and quantification.[2]

Understanding the Analyte: Physicochemical Properties and Potential Impurities

A foundational step in developing a robust HPLC method is to understand the physicochemical properties of the target molecule. 2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide is a substituted acetamide derivative containing a brominated and fluorinated phenyl ring. The presence of these functional groups will influence its polarity, solubility, and chromatographic behavior. The knowledge of the compound's solubility and pKa is crucial for the selection of an appropriate mobile phase and column.[3]

To effectively develop a purity method, one must also consider the potential impurities that could be present. Based on a plausible synthetic route for 2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide, we can anticipate the following potential process-related impurities:

  • Impurity A: 2-((5-Bromo-2-fluorophenyl)amino)acetamide (N-demethylated impurity)

  • Impurity B: 5-Bromo-2-fluoro-N-methylaniline (starting material)

  • Impurity C: 2-Chloroacetamide (reagent)

  • Impurity D: 2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetic acid (hydrolysis product)

The HPLC method must be capable of separating the main peak of 2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide from these and other potential unknown impurities.

Comparative HPLC Methodologies

The development of an HPLC method is a systematic process that involves the optimization of various parameters to achieve the desired separation and sensitivity.[1][4] Reversed-phase HPLC is the most common mode of chromatography used in the pharmaceutical industry for purity analysis due to its applicability to a wide range of compounds.

This guide will compare two hypothetical, yet scientifically sound, reversed-phase HPLC methods for the purity determination of 2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide. The comparison will be based on key chromatographic parameters and performance attributes.

Method A: A Standard Approach with a C18 Stationary Phase

This method represents a conventional starting point for the analysis of a moderately polar compound.

Experimental Protocol: Method A

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column compartment, and a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 20
      25 80
      30 80
      31 20

      | 35 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 5 mg of 2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare in the same manner as the standard solution using the sample to be analyzed.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The theoretical plates (plate count) for the main peak should be not less than 2000.

Method B: An Alternative Approach with a Phenyl-Hexyl Stationary Phase

This method explores the use of an alternative stationary phase to potentially offer a different selectivity for the analyte and its impurities. The phenyl-hexyl stationary phase can provide unique pi-pi interactions with the aromatic rings in the analyte and impurities, which may lead to improved resolution.

Experimental Protocol: Method B

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column compartment, and a UV detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 100 mm, 3 µm particle size.

    • Mobile Phase A: 0.05 M Phosphate buffer, pH 3.0.

    • Mobile Phase B: Methanol.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      20 85
      25 85
      26 30

      | 30 | 30 |

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare standard and sample solutions as described in Method A.

  • System Suitability:

    • The system suitability criteria are the same as in Method A.

Performance Comparison of HPLC Methods

The choice of the most suitable HPLC method depends on a thorough evaluation of its performance characteristics. The following table provides a comparative summary of the expected performance of Method A and Method B.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Rationale for Comparison
Selectivity/Resolution Good general-purpose selectivity. May co-elute closely related impurities.Enhanced selectivity for aromatic compounds due to pi-pi interactions. Potentially better resolution of aromatic impurities.The primary goal is to achieve baseline separation of all impurities from the main peak.
Peak Shape Generally good peak shape for a wide range of compounds.Can sometimes exhibit peak tailing for basic compounds if the mobile phase pH is not optimized.Symmetrical peaks are crucial for accurate integration and quantification.
Retention Time Longer run time due to the longer column and slower gradient.Shorter run time due to the shorter column and faster gradient.Shorter run times increase sample throughput.
Sensitivity Standard sensitivity.May offer slightly higher sensitivity due to sharper peaks from the smaller particle size column.The method must be sensitive enough to detect and quantify impurities at low levels.
Robustness Generally robust and widely used.May be more sensitive to changes in mobile phase pH and temperature.A robust method is reliable and reproducible under small variations in experimental conditions.

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the HPLC purity analysis workflow, from sample preparation to data analysis and reporting.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Weighing Accurate Weighing Dissolution Dissolution in Diluent Weighing->Dissolution Dilution Dilution to Final Concentration Dissolution->Dilution Injection Sample Injection Dilution->Injection Transfer to Autosampler Mobile_Phase Mobile Phase Preparation System_Equilibration System Equilibration Mobile_Phase->System_Equilibration System_Equilibration->Injection Chromatographic_Run Chromatographic Run Injection->Chromatographic_Run Data_Acquisition Data Acquisition Chromatographic_Run->Data_Acquisition Detector Signal Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation Peak_Integration->Purity_Calculation Report_Generation Report Generation Purity_Calculation->Report_Generation

Caption: Workflow for HPLC Purity Determination.

Logical Framework for Method Selection

The selection of the optimal HPLC method is a critical decision that should be based on a logical evaluation of the analytical requirements. The following diagram illustrates the decision-making process.

Method_Selection Start Define Analytical Target Profile (ATP) Initial_Screening Screen Multiple Columns and Mobile Phases Start->Initial_Screening Method_A Method A (C18) Initial_Screening->Method_A Method_B Method B (Phenyl-Hexyl) Initial_Screening->Method_B Evaluation Evaluate Performance: - Resolution - Peak Shape - Sensitivity - Run Time Method_A->Evaluation Method_B->Evaluation Optimization Optimize Critical Parameters Evaluation->Optimization If performance is inadequate Validation Perform Method Validation (ICH Q2(R2)) Evaluation->Validation If performance is acceptable Optimization->Evaluation Final_Method Final Selected Method Validation->Final_Method

Caption: Decision Tree for HPLC Method Selection.

Conclusion and Recommendations

Both Method A and Method B present viable options for the purity determination of 2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide. Method A, utilizing a standard C18 column, offers a robust and reliable starting point. However, Method B, with its phenyl-hexyl stationary phase, provides the potential for enhanced selectivity and improved resolution of closely related impurities, which is a significant advantage in purity analysis.

It is recommended that both methods be initially screened during method development. The final selection should be based on a comprehensive evaluation of the experimental data, with a primary focus on achieving the best possible resolution between the main peak and all potential impurities. Once a method is selected, it must be thoroughly validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[5][6][7] This validation will include an assessment of parameters such as specificity, linearity, accuracy, precision, and robustness.[8]

By following a systematic and scientifically sound approach to method development and comparison, researchers can be confident in the quality and reliability of their purity data, which is a critical step in the successful development of new pharmaceutical products.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, February 3). Technology Networks.
  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. (2024, January 17). Pharma's Almanac.
  • An Effective Approach to HPLC Method Development - Onyx Scientific. (n.d.). Onyx Scientific.
  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development - Walsh Medical Media. (2012, January 27). Walsh Medical Media.
  • USP-NF 〈621〉 Chromatography. (2023, November 1). USP-NF.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY - uspbpep.com. (n.d.). uspbpep.com.
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (n.d.). Waters.
  • Revisions per USP 621 - Agilent. (n.d.). Agilent.
  • USP <621> Chromatography - DSDP Analytics. (n.d.). DSDP Analytics.
  • Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research. (n.d.). Asian Journal of Pharmaceutical Research.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Lab Manager.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai. (2026, January 8). IntuitionLabs.ai.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). ICH.

Sources

Validation

A Senior Application Scientist's Guide to Validating N-methylated Amino Acetamides via IR Spectroscopy

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. N-methylated amino acetamides, a common structural motif in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. N-methylated amino acetamides, a common structural motif in medicinal chemistry, present a unique analytical challenge. The substitution of a proton on the amide nitrogen with a methyl group significantly alters the molecule's spectroscopic properties. This guide provides an in-depth comparison of the infrared (IR) spectroscopic features of N-methylated (tertiary) amides against their primary and secondary counterparts, offering a robust methodology for structural validation.

The strategic N-methylation of peptides is a widely used technique to enhance their pharmacological properties, including receptor selectivity and bioavailability.[1] Therefore, unambiguous confirmation of the N-methylated structure is a critical step in the development of new therapeutics.

The Spectroscopic Signature of N-Methylation: A Comparative Analysis

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. For amides, the most informative regions of the IR spectrum are the N-H stretching region and the carbonyl (C=O) stretching region, often referred to as the Amide I band.[2][3]

The Disappearance of the N-H Stretching Band: The Primary Indicator

The most definitive spectroscopic evidence of successful N-methylation is the absence of the N-H stretching vibration.[4][5]

  • Primary Amides (R-CO-NH₂): Exhibit two distinct N-H stretching bands in the region of 3180-3350 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the N-H bonds.[2][3]

  • Secondary Amides (R-CO-NH-R'): Show a single, weaker N-H stretching band between 3170 and 3370 cm⁻¹.[3]

  • N-methylated (Tertiary) Amides (R-CO-N(CH₃)-R'): Lacking an N-H bond, these compounds will not display any absorption in this region.[2][4] This absence is a key differentiator.

Shifts in the Amide I and the Absence of the Amide II Band

The Amide I and Amide II bands provide further corroborating evidence for N-methylation.

  • Amide I (C=O Stretch): This strong absorption is present in all amides.[2] In N-methylated amides, the Amide I band typically appears in the range of 1630-1680 cm⁻¹.[2] The exact position is influenced by the molecular environment, but the absence of hydrogen bonding directly involving the amide nitrogen in tertiary amides means its position is less affected by the physical state (solid vs. solution) compared to primary and secondary amides.[2]

  • Amide II (N-H Bend and C-N Stretch): This band is a characteristic feature of primary and secondary amides and arises from a combination of N-H in-plane bending and C-N stretching vibrations.[3][6]

    • Primary Amides: The Amide II band is observed between 1590-1655 cm⁻¹.[2]

    • Secondary Amides: This band appears in the 1515-1570 cm⁻¹ region.[2][3]

    • N-methylated (Tertiary) Amides: The absence of the N-H bond means the Amide II band is completely absent in the spectra of N-methylated compounds.[3] This is another critical diagnostic marker.

The following table summarizes the key IR absorption frequencies for distinguishing between primary, secondary, and N-methylated amides:

Vibrational ModePrimary Amide (R-CO-NH₂)Secondary Amide (R-CO-NH-R')N-methylated (Tertiary) Amide (R-CO-N(CH₃)-R')
N-H Stretch Two bands (~3350 & ~3180 cm⁻¹)[2][7]One band (3370-3170 cm⁻¹)[3]Absent [2][4]
Amide I (C=O Stretch) ~1650 cm⁻¹ (solid), ~1690 cm⁻¹ (dilute solution)[2]~1640 cm⁻¹ (solid), 1680-1700 cm⁻¹ (dilute solution)[2]1680-1630 cm⁻¹[2][3]
Amide II (N-H Bend & C-N Stretch) 1655-1590 cm⁻¹[2]1570-1515 cm⁻¹[3]Absent [3]

Experimental Protocol: Acquiring High-Quality IR Spectra via ATR-FTIR

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that is ideal for analyzing both liquid and solid samples with minimal preparation.[8]

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric (CO₂, H₂O) or instrumental artifacts.

  • Sample Preparation:

    • For solid samples: Place a small amount of the powdered N-methylated amino acetamide directly onto the ATR crystal.

    • For liquid samples or solutions: Deposit a single drop of the sample onto the crystal. If the sample is in a volatile solvent, it may be beneficial to allow the solvent to evaporate, leaving a thin film of the analyte.[8]

  • Data Acquisition:

    • Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Carefully examine the key regions outlined above: the N-H stretch region (3500-3100 cm⁻¹) and the Amide I and II region (1700-1500 cm⁻¹).

Visualizing the Vibrational Consequences of N-Methylation

The following diagram illustrates the key structural differences between a secondary amide and its N-methylated (tertiary) counterpart, and the resulting impact on their characteristic IR vibrations.

G cluster_0 Secondary Amide cluster_2 N-methylated (Tertiary) Amide a R-C=O b N-H a->b Amide Bond c N-H Stretch (~3300 cm⁻¹) h N-H Stretch (Absent) c->h Disappears d Amide I (C=O Stretch) (~1650 cm⁻¹) i Amide I (C=O Stretch) (~1650 cm⁻¹) d->i Present in Both e Amide II (N-H Bend) (~1550 cm⁻¹) j Amide II (N-H Bend) (Absent) e->j Disappears f R-C=O g N-CH₃ f->g Amide Bond

Caption: Impact of N-methylation on key amide IR vibrational bands.

Conclusion

The validation of N-methylated amino acetamide structures by IR spectroscopy is a straightforward yet powerful analytical technique. The primary and most conclusive evidence for successful N-methylation is the complete disappearance of the N-H stretching and Amide II bending vibrations. By carefully analyzing these key spectral regions, researchers can confidently confirm the desired molecular structure, ensuring the integrity of their synthetic products and the reliability of subsequent biological evaluations.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Chemistry Steps. Retrieved from [Link]

  • Amide infrared spectra. (n.d.). University of Calgary. Retrieved from [Link]

  • How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? (2015, November 14). Quora. Retrieved from [Link]

  • Vibrations associated with amide-I/II/III bands for different secondary... (n.d.). ResearchGate. Retrieved from [Link]

  • How do you differentiate between primary, secondary, and tertiary amines using spectroscopy? (n.d.). TutorChase. Retrieved from [Link]

  • IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • IR: amines. (n.d.). University of Wisconsin-Platteville. Retrieved from [Link]

  • Cao, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N‑Methylacetamide Fine Components. The Journal of Physical Chemistry A, 124(16), 3164-3173.
  • Lee, M. S., et al. (2005). IR spectra of N-methylacetamide in water predicted by combined quantum mechanical/molecular mechanical molecular dynamics simulations. The Journal of Chemical Physics, 123(13), 134502.
  • Gaigeot, M.-P., et al. (2005). Infrared Spectroscopy of N-Methylacetamide Revisited by ab Initio Molecular Dynamics Simulations.
  • Cao, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N -Methylacetamide Fine Components. ResearchGate. Retrieved from [Link]

  • Lee, S., et al. (2023). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning.
  • Balse, P. M., et al. (2008). Multiple N-methylation of MT-II backbone amide bonds leads to melanocortin receptor subtype hMC1R selectivity; pharmacological and conformational studies. Journal of Medicinal Chemistry, 51(10), 2949-2956.
  • How to get amide peaks from aqueous protein samples using ATR-FTIR? (2021, June 25). ResearchGate. Retrieved from [Link]

  • IR - spectroscopy. (n.d.). University of Warsaw. Retrieved from [Link]

  • Cao, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PubMed. Retrieved from [Link]

  • Structural, Physical, and Spectral Characteristics of Amides. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • ATR-FTIR spectroscopy study of hydrogen bonding trends. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). University of Florida. Retrieved from [Link]

  • ATR-FTIR spectroscopy of biological samples. (n.d.). Specac Ltd. Retrieved from [Link]

  • Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films. (2022, September 23). MDPI. Retrieved from [Link]

  • Enzymatic methylation of the amide bond. (2020, July 10). PubMed. Retrieved from [Link]

  • ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.... (n.d.). ResearchGate. Retrieved from [Link]

  • Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. (2019, January 24). Scientific Update. Retrieved from [Link]

  • N‐methylation of secondary amides and imides. Reaction conditions... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide

As a Senior Application Scientist, my goal is to provide you with a procedural guide that is not only technically accurate but also grounded in the practical realities of a research environment. The following disposal pr...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to provide you with a procedural guide that is not only technically accurate but also grounded in the practical realities of a research environment. The following disposal protocol for 2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide is designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.

Hazard Profile and Risk Assessment

Understanding the intrinsic properties of a compound is the foundation of its safe management. 2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide is a halogenated aromatic amine derivative. This classification immediately dictates specific handling and disposal considerations.

  • Halogenated Organic Compound : The presence of bromine and fluorine atoms places this compound in the halogenated waste category.[1][2][3] Halogenated wastes cannot be disposed of via standard methods as they can form toxic byproducts, such as dioxins, unless subjected to high-temperature incineration.[3] For this reason, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have stringent rules for their disposal, and they must always be segregated from non-halogenated waste streams.[4][5][6]

  • Regulatory Standing : As a chemical used in research and development, this compound falls under the cradle-to-grave responsibilities outlined by hazardous waste regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12] The generating laboratory is legally responsible for its proper disposal from generation to final treatment.[13]

Personal Protective Equipment (PPE) and Safe Handling

Before any disposal procedure, ensuring personal safety during handling is paramount. The required PPE is determined by the compound's hazard profile.

  • Hand Protection : Wear nitrile gloves to prevent skin contact.[1][2] If prolonged contact is anticipated, consult glove manufacturer data for breakthrough times.

  • Eye and Face Protection : Safety goggles are mandatory to protect from splashes.[2] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection : A standard laboratory coat should be worn to protect skin and clothing.[2]

  • Ventilation : All handling of the solid compound and preparation of its waste should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1][2][4]

Waste Segregation: The Critical First Step

The single most important principle in managing this waste is segregation. The causality is both economic and environmental: mixing halogenated waste with non-halogenated solvents unnecessarily classifies the entire volume as the more expensive and difficult-to-dispose-of halogenated waste.[4][5]

Protocol for Waste Segregation:

  • Designate a specific waste container exclusively for "Halogenated Organic Waste."[2][3][4]

  • Never mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[5]

  • Do not dispose of this compound or any materials contaminated with it down the drain under any circumstances.[1][5][13] This is to prevent the release of persistent and potentially toxic chemicals into aquatic ecosystems.

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure compound as well as materials contaminated by it.

4.1. Preparing the Waste Container

  • Select an Appropriate Container : Use a chemically compatible container with a secure, threaded cap.[5] High-density polyethylene (HDPE) carboys are a common and appropriate choice.

  • Pre-Label the Container : Before adding any waste, affix a "Hazardous Waste" tag.[4][5] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide". Do not use abbreviations.[5]

    • The primary hazards: "Toxic," "Irritant."

    • The date accumulation begins.

4.2. Transferring Waste to the Container

  • Unused or Expired Compound : Carefully transfer the solid chemical from its original container into the designated halogenated waste container inside a chemical fume hood.

  • Contaminated Labware (e.g., gloves, weigh boats, wipes) : Place all solid materials that have come into direct contact with the compound into the same solid halogenated waste container. If generating a significant amount of solid waste, a separate, clearly labeled, lined container for "Halogenated Solid Waste" is advisable.

  • Contaminated Solvents/Solutions : If the compound was dissolved in a solvent for experimental use, the resulting solution must be disposed of as "Halogenated Liquid Waste." Even if the solvent itself is non-halogenated, its mixture with a halogenated compound renders the entire solution as halogenated waste.[5]

4.3. Temporary Storage in a Satellite Accumulation Area (SAA)

  • Secure the Container : After adding waste, ensure the container cap is tightly sealed.[4][5] Containers must remain closed at all times except when waste is actively being added.[5]

  • Store in a Designated SAA : Place the container in a designated SAA within the laboratory.[4]

  • Use Secondary Containment : The SAA must have secondary containment, such as a chemical-resistant tray or cabinet, to contain any potential leaks.[4]

  • Monitor Accumulation : Do not exceed the maximum allowable volume for an SAA (typically 55 gallons for hazardous waste, but may be less for acutely toxic materials).[14]

4.4. Arranging for Final Disposal

  • Request Pickup : Once the container is full (typically recommended at 75% capacity to prevent splashing) or you have reached the accumulation time limit set by your institution, request a waste pickup from your institution's Environmental Health and Safety (EH&S) department.[4]

  • Documentation : Ensure the hazardous waste tag is complete and accurate. Your EH&S office will handle the final manifest and ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) for proper incineration.

Decontamination Procedures

Effective decontamination is crucial for preventing unintended exposure and cross-contamination.

  • Equipment Decontamination : Non-disposable equipment (e.g., glassware, spatulas) should be decontaminated.

    • Initial Rinse : Rinse the equipment with a small amount of a suitable solvent (e.g., acetone) into the "Halogenated Liquid Waste" container. This captures the bulk of the residue.

    • Wash : Wash the equipment thoroughly with soap and water.[5]

  • Spill Cleanup : In the event of a spill, follow these steps:

    • Evacuate and Secure : Alert others in the area and restrict access. Ensure the area is well-ventilated (fume hood).

    • Don Appropriate PPE : Wear, at a minimum, double nitrile gloves, safety goggles, and a lab coat.

    • Contain and Absorb : Cover the spill with an inert absorbent material (e.g., vermiculite, kitty litter).[4]

    • Collect Waste : Carefully sweep or scoop the absorbent material into the designated "Halogenated Solid Waste" container.[4][15]

    • Final Decontamination : Wipe the spill area with a cloth dampened with soap and water. Place the wipe in the solid waste container.

    • Notify EH&S : Report the spill to your institution's EH&S department.

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][10] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][10] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][11]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][16]

Summary of Disposal Procedures
ParameterGuidelineRationale
Waste Category Halogenated Organic Hazardous WasteContains Bromine and Fluorine; requires high-temperature incineration.[3]
Primary Hazards Toxic, Skin/Eye IrritantBased on data from structurally similar compounds.[8][9][11]
Required PPE Nitrile Gloves, Safety Goggles, Lab CoatPrevents skin/eye contact and personal contamination.[2]
Handling Location Chemical Fume HoodMinimizes inhalation risk.[1][4]
Segregation Separate from ALL other waste streamsPrevents cross-contamination and increased disposal costs.[4][5]
Container Labeled, sealed, compatible (HDPE) carboyEnsures safe containment and proper identification.[5]
Disposal Method DO NOT drain dispose. Arrange pickup by EH&S.Protects waterways and ensures regulatory compliance.[1][13]
Disposal Workflow Diagram

G cluster_0 Step 1: Generation & Handling cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Storage & Disposal start Waste Generated (Pure compound or contaminated material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Waste Form? fume_hood->waste_type solid_waste Collect in Labeled 'Halogenated Solid Waste' Container waste_type->solid_waste Solid (e.g., powder, gloves, wipes) liquid_waste Collect in Labeled 'Halogenated Liquid Waste' Container waste_type->liquid_waste Liquid (e.g., solutions) seal Keep Container Tightly Sealed solid_waste->seal liquid_waste->seal saa Store in Secondary Containment in Satellite Accumulation Area (SAA) seal->saa pickup Request Pickup from Environmental Health & Safety (EH&S) saa->pickup incineration Final Disposal: Licensed High-Temperature Incineration pickup->incineration spill Spill or Improper Mixing decon Follow Decontamination & Emergency Procedures spill->decon decon->fume_hood Restart process

Caption: Decision workflow for the safe disposal of 2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry. [Link]

  • Halogenated Solvents in Laboratories. Temple University, Campus Operations. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • WASTE MANAGEMENT. Bucknell University. [Link]

  • TEST KIT Instructions Aromatic Amines. SKC Ltd. [Link]

  • Laboratory Waste Disposal Guidelines. Qassim University. [Link]

  • 1926.1111 - 4-Aminodiphenyl. Occupational Safety and Health Administration. [Link]

  • Laboratory Waste Disposal Handbook. University of Essex. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • SAFETY DATA SHEET - Aromatic Amine DECONtamination Solution. SKC Inc.[Link]

  • Hazardous Waste - Decontamination. Occupational Safety and Health Administration. [Link]

  • EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. Foley & Lardner LLP. [Link]

  • How to Safely Dispose of Laboratory Waste? | Stericycle UK. Stericycle UK. [Link]

  • Decontamination Solution Aromatic Amines. SKC Inc.[Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, Environmental Health and Radiation Safety. [Link]

  • Decontamination procedures for chemical process equipment. Centers for Disease Control and Prevention (CDC). [Link]

  • EPA Proposes Rules Governing Disposal of Certain Pharmaceuticals as “Hazardous Wastes”. Dykema. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • 1926.55 - Gases, vapors, fumes, dusts, and mists. Occupational Safety and Health Administration. [Link]

  • Permissible Exposure Limits - Annotated Tables. Occupational Safety and Health Administration. [Link]

  • Hazard Communication - Appendix A. Occupational Safety and Health Administration. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.